molecular formula C8H12N2O B063816 (S)-alpha-Isopropyl-5-pyrimidinemethanol CAS No. 173068-90-1

(S)-alpha-Isopropyl-5-pyrimidinemethanol

Cat. No. B063816
M. Wt: 152.19 g/mol
InChI Key: VPPNKTHBLIUONT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-alpha-Isopropyl-5-pyrimidinemethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

(S)-alpha-Isopropyl-5-pyrimidinemethanol has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. It has also been studied as a potential treatment for neuropathic pain, anxiety disorders, and Alzheimer's disease.

Mechanism Of Action

The mechanism of action of (S)-alpha-Isopropyl-5-pyrimidinemethanol is not fully understood. However, studies have suggested that it may act on the GABAergic and glutamatergic systems in the brain, which are involved in regulating anxiety and pain. It may also interact with the cannabinoid system, which is involved in regulating inflammation and pain.

Biochemical And Physiological Effects

(S)-alpha-Isopropyl-5-pyrimidinemethanol has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, more studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-alpha-Isopropyl-5-pyrimidinemethanol in lab experiments is its potential therapeutic applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of (S)-alpha-Isopropyl-5-pyrimidinemethanol. One direction is to further investigate its mechanism of action and its potential therapeutic applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Another direction is to study its effects in human clinical trials to determine its safety and efficacy as a potential treatment for various conditions. Additionally, more studies are needed to fully understand its biochemical and physiological effects.

Synthesis Methods

(S)-alpha-Isopropyl-5-pyrimidinemethanol can be synthesized using different methods, including asymmetric synthesis and resolution of racemic mixtures. Asymmetric synthesis involves the use of chiral reagents or catalysts to produce a single enantiomer of the compound. Resolution of racemic mixtures involves the separation of the enantiomers using different techniques such as chromatography or crystallization.

properties

CAS RN

173068-90-1

Product Name

(S)-alpha-Isopropyl-5-pyrimidinemethanol

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1S)-2-methyl-1-pyrimidin-5-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c1-6(2)8(11)7-3-9-5-10-4-7/h3-6,8,11H,1-2H3/t8-/m0/s1

InChI Key

VPPNKTHBLIUONT-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@H](C1=CN=CN=C1)O

SMILES

CC(C)C(C1=CN=CN=C1)O

Canonical SMILES

CC(C)C(C1=CN=CN=C1)O

synonyms

5-Pyrimidinemethanol, -alpha--(1-methylethyl)-, (-alpha-S)- (9CI)

Origin of Product

United States

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